5-(P-tolyl)thiazol-2-amine
Overview
Description
5-(P-tolyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a p-tolyl group at the 5-position and an amino group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds with medicinal properties .
Mechanism of Action
Target of Action
It’s known that 2-aminothiazole derivatives, a class to which this compound belongs, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
It’s known that molecules containing a thiazole ring may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 5-(P-tolyl)thiazol-2-amine.
Result of Action
2-aminothiazole derivatives have been found to exhibit a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .
Action Environment
It’s known that thiazole is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12 . These properties could influence the compound’s action, efficacy, and stability in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(P-tolyl)thiazol-2-amine typically involves the condensation of p-toluidine with α-halo ketones or aldehydes in the presence of thiourea. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring . The reaction conditions often include heating the reactants in ethanol or another suitable solvent, with the addition of a base such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
5-(P-tolyl)thiazol-2-amine undergoes various chemical reactions, including:
Electrophilic substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation.
Nucleophilic substitution: The amino group at the 2-position can undergo nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as nitric acid for nitration or halogens for halogenation, typically in the presence of a catalyst like sulfuric acid.
Nucleophilic substitution: Reagents such as alkyl halides or acyl chlorides, often in the presence of a base.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nitration: Formation of nitro derivatives.
Halogenation: Formation of halogenated derivatives.
Nucleophilic substitution: Formation of substituted amines or amides.
Scientific Research Applications
5-(P-tolyl)thiazol-2-amine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor to various thiazole derivatives with similar biological activities.
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for human health.
Uniqueness
5-(P-tolyl)thiazol-2-amine is unique due to the presence of the p-tolyl group, which can influence its biological activity and chemical reactivity compared to other thiazole derivatives . This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
5-(4-methylphenyl)-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h2-6H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSKUJCHFMAMKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359370 | |
Record name | 5-(4-Methylphenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73040-54-7 | |
Record name | 5-(4-Methylphenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.